4-(diethylamino)-N-(2-phenylethyl)benzenecarbothioamide
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Overview
Description
4-(DIETHYLAMINO)-N~1~-PHENETHYL-1-BENZENECARBOTHIOAMIDE is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a diethylamino group, a phenethyl group, and a benzenecarbothioamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIETHYLAMINO)-N~1~-PHENETHYL-1-BENZENECARBOTHIOAMIDE typically involves multi-step organic reactions. One common method includes the reaction of diethylamine with a suitable benzene derivative under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(DIETHYLAMINO)-N~1~-PHENETHYL-1-BENZENECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(DIETHYLAMINO)-N~1~-PHENETHYL-1-BENZENECARBOTHIOAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(DIETHYLAMINO)-N~1~-PHENETHYL-1-BENZENECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzoic acid: Shares the diethylamino group but differs in the overall structure and properties.
4-Aminoquinolines: Includes compounds like chloroquine and amodiaquine, which have similar functional groups but different core structures
Uniqueness
4-(DIETHYLAMINO)-N~1~-PHENETHYL-1-BENZENECARBOTHIOAMIDE is unique due to its specific combination of functional groups and its potential applications across various fields. Its versatility and reactivity make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C19H24N2S |
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Molecular Weight |
312.5 g/mol |
IUPAC Name |
4-(diethylamino)-N-(2-phenylethyl)benzenecarbothioamide |
InChI |
InChI=1S/C19H24N2S/c1-3-21(4-2)18-12-10-17(11-13-18)19(22)20-15-14-16-8-6-5-7-9-16/h5-13H,3-4,14-15H2,1-2H3,(H,20,22) |
InChI Key |
RRLBFBBEMHDSGI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=S)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
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